3-chloro-N-{[3-(5-isoxazolyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{[3-(5-isoxazolyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine is a complex organic compound that features a unique combination of functional groups, including isoxazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[3-(5-isoxazolyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where isoxazole rings are formed through a (3 + 2) cycloaddition of nitrile oxides with alkynes . This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of metal-free synthetic routes to minimize costs and environmental impact . These methods often employ green chemistry principles, such as microwave-assisted synthesis, to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[3-(5-isoxazolyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-chloro-N-{[3-(5-isoxazolyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-{[3-(5-isoxazolyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Afoxolaner: A member of the isoxazoline family, used as an insecticide and acaricide.
Sulfamethoxazole: An antibiotic with an isoxazole ring, used to treat bacterial infections.
Muscimol: A psychoactive compound with an isoxazole ring, acting as a GABA receptor agonist.
Uniqueness
3-chloro-N-{[3-(5-isoxazolyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine is unique due to its combination of isoxazole and pyridine rings, along with the presence of a trifluoromethyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-chloro-N-[[3-(1,2-oxazol-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O2/c14-9-3-7(13(15,16)17)5-18-12(9)19-6-8-4-10(21-22-8)11-1-2-20-23-11/h1-3,5,8H,4,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUCCLPDKJOSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=NO2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.